molecular formula C13H16O2 B11771825 4-Benzofuranol, 6-pentyl- CAS No. 56157-25-6

4-Benzofuranol, 6-pentyl-

Cat. No.: B11771825
CAS No.: 56157-25-6
M. Wt: 204.26 g/mol
InChI Key: HAJLYUGHDYPYBV-UHFFFAOYSA-N
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Description

4-Benzofuranol, 6-pentyl-: is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The compound 4-Benzofuranol, 6-pentyl- is characterized by the presence of a hydroxyl group at the fourth position and a pentyl group at the sixth position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzofuranol, 6-pentyl- typically involves the construction of the benzofuran ring followed by the introduction of the hydroxyl and pentyl groups. One common method is the cyclization of 2-hydroxyphenyl ketones with appropriate alkylating agents under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods: Industrial production of benzofuran derivatives, including 4-Benzofuranol, 6-pentyl-, often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are used in cross-coupling reactions to introduce the pentyl group. The hydroxyl group can be introduced via selective oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Chemical Reactions Analysis

Types of Reactions: 4-Benzofuranol, 6-pentyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products:

    Oxidation: Formation of benzofuranones or benzofuranaldehydes.

    Reduction: Formation of benzofuranols or benzofurans.

    Substitution: Formation of halogenated or nitro-substituted benzofurans.

Scientific Research Applications

4-Benzofuranol, 6-pentyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Benzofuranol, 6-pentyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The pentyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 4-Benzofuranol, 2-methyl-6-pentyl-
  • 4-Benzofuranol, 6-hexyl-
  • 4-Benzofuranol, 6-butyl-

Comparison: 4-Benzofuranol, 6-pentyl- is unique due to the specific positioning of the hydroxyl and pentyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, due to the length and branching of the alkyl chain.

Properties

CAS No.

56157-25-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

6-pentyl-1-benzofuran-4-ol

InChI

InChI=1S/C13H16O2/c1-2-3-4-5-10-8-12(14)11-6-7-15-13(11)9-10/h6-9,14H,2-5H2,1H3

InChI Key

HAJLYUGHDYPYBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C=COC2=C1)O

Origin of Product

United States

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